methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with piperidine-4-carboxylic acid and methyl chloroformate under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with ketone functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-2-methylquinazolin-3(4H)-yl derivatives share structural similarities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylate derivatives.
Uniqueness
Methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate is unique due to its combination of the quinazolinone core and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not as easily achievable with simpler compounds .
Properties
IUPAC Name |
methyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-26-17(24)12-6-9-20(10-7-12)15(22)8-11-21-16(23)13-4-2-3-5-14(13)19-18(21)25/h2-5,12H,6-11H2,1H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWAQRZQHLEYBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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